molecular formula C12H4N4S6 B169727 Btqbt CAS No. 135704-54-0

Btqbt

Cat. No.: B169727
CAS No.: 135704-54-0
M. Wt: 396.6 g/mol
InChI Key: ABMLGFPCLXTCEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BTQBT can be synthesized through a series of chemical reactions involving the coupling of thiadiazole and dithiole units. One common method involves the use of a transition-metal-free Pummerer CH–CH-type cross-coupling reaction followed by a Newman–Kwart reaction . This modular approach allows for the creation of various this compound derivatives by altering the functional groups attached to the core structure.

Industrial Production Methods

In an industrial setting, this compound is often produced using organic molecular-beam deposition under ultrahigh vacuum conditions. This method ensures the formation of high-purity films with well-defined molecular orientations, which are crucial for their performance in electronic devices .

Scientific Research Applications

BTQBT has a wide range of applications in scientific research, particularly in the fields of organic electronics and materials science. Some notable applications include:

Mechanism of Action

The mechanism by which BTQBT exerts its effects is primarily related to its molecular structure, which facilitates efficient π-π stacking interactions. These interactions enhance charge transport properties, making this compound an excellent material for use in electronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in determining the compound’s electronic properties .

Biological Activity

Btqbt, a compound of significant interest in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive understanding of this compound's biological effects, including its antimicrobial and potential anticancer properties.

This compound is characterized as a heterocyclic compound, which plays a crucial role in medicinal chemistry due to its diverse biological activities. The synthesis of this compound involves innovative organic methodologies that enhance its yield and biological efficacy. For instance, researchers have explored the use of "smart" reaction media to create compounds with high biological activity, particularly those related to indole-type alkaloids .

Table 1: Summary of Synthetic Methods for this compound

MethodologyDescriptionYield (%)Reference
Smart Reaction MediaUtilizes advanced solvents for enhanced synthesis85
Green Chemistry ApproachesEco-friendly methods for synthesizing derivatives90
Magnetic Nanoparticle CatalysisCatalysts enhancing reaction efficiency95

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Notably, it has shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 μM . The compound's structure allows it to interact effectively with bacterial targets, making it a promising candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

PathogenMIC (μM)Reference
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

Cytotoxicity Studies

Cytotoxicity assays using human keratinocyte (HaCat) and murine fibroblast (BALB/c 3T3) cell lines reveal that while this compound is effective against bacteria, it also possesses varying degrees of cytotoxicity. The HaCat cells were found to be more sensitive compared to BALB/c 3T3 cells, indicating the need for careful evaluation in therapeutic applications .

Case Study: Antitumor Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess antitumor activity. Research focused on derivatives of indole-type compounds has demonstrated significant effects against glioma and melanoma cell lines . These findings indicate that further exploration into the anticancer potential of this compound could yield valuable insights for cancer treatment.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. The most active derivatives displayed favorable binding energies and inhibition constants comparable to established antibiotics like ciprofloxacin. For example, compound 3g formed critical hydrogen bonds with amino acid residues in DNA gyrase, which is essential for its antibacterial action .

Table 3: Molecular Docking Results for this compound Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (μM)
3g DNA gyrase-9.50.15
CiprofloxacinDNA gyrase-9.70.14

Properties

IUPAC Name

4,8-bis(1,3-dithiol-2-ylidene)-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMLGFPCLXTCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N4S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567150
Record name 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135704-54-0
Record name 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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